molecular formula C18H36N4O11 B601210 Amikacin impurity D CAS No. 1174286-24-8

Amikacin impurity D

Número de catálogo: B601210
Número CAS: 1174286-24-8
Peso molecular: 484.51
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

An impurity of Amikacin

Aplicaciones Científicas De Investigación

Background on Amikacin and Its Impurities

Amikacin is an aminoglycoside antibiotic used primarily to treat severe infections caused by gram-negative bacteria. It is particularly effective against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. However, during the synthesis and storage of amikacin, various impurities can form, including impurity D, which is associated with potential toxicity and reduced therapeutic efficacy. The presence of impurities is a critical factor in the quality control of pharmaceutical products.

Analytical Methods for Detection

The detection and quantification of amikacin impurity D are essential for regulatory compliance and patient safety. Various analytical methods have been developed to identify and measure this impurity:

  • High-Performance Liquid Chromatography (HPLC) : A method involving pre-column derivatization has been established to accurately detect impurity D in amikacin sulfate injections. This method enhances the stability of the sample and improves recovery rates compared to traditional methods, which often yield lower recovery rates due to instability at storage temperatures .
  • Bioassay Techniques : Comparative studies using agar well diffusion assays have shown that bioassays can effectively measure the antibacterial activity of amikacin while simultaneously assessing the impact of impurities like impurity D on efficacy. These methods demonstrated high linearity and low limits of detection, making them suitable for routine quality control .
  • Spectrophotometric Methods : Spectrophotometric analysis has also been utilized to quantify amikacin levels in conjunction with impurity assessments. This method provides a rapid and efficient means of monitoring drug quality in formulations .

Case Study 1: HPLC Method Development

A study focused on optimizing HPLC conditions for detecting impurity D demonstrated that adjusting factors such as buffer pH and mobile phase composition significantly affected the separation efficiency of amikacin from its impurities. The results indicated that a robust method could be developed that meets regulatory requirements while ensuring accurate quantification of impurity levels .

Case Study 2: Bioanalytical Method Validation

A bioanalytical method was developed for measuring amikacin in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method not only quantified amikacin but also assessed the impact of impurities on therapeutic monitoring, providing valuable insights into patient safety during treatment .

Regulatory Considerations

Regulatory agencies such as the European Pharmacopoeia and the US Food and Drug Administration emphasize the importance of controlling impurities in pharmaceutical preparations. The presence of impurity D can lead to adverse effects, including nephrotoxicity and ototoxicity, necessitating stringent limits on its concentration in injectable formulations .

Data Summary Table

Analytical MethodKey FeaturesDetection LimitApplication
HPLCHigh accuracy; stability improvement through derivatization< 1 µg/mLQuality control in injections
BioassayMeasures antibacterial activity; assesses impact of impurities1 µg/mLRoutine efficacy testing
SpectrophotometryRapid analysis; good linearity< 0.98 µg/mLQuality assessment in formulations

Propiedades

Número CAS

1174286-24-8

Fórmula molecular

C18H36N4O11

Peso molecular

484.51

Apariencia

Solid powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(16)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(14)]-2-deoxy-D-streptamine Deuterated; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.